4-amino-2-phenyl-1h-imidazole-5-carboxamide

Cytoprotection Nitroreductase-prodrug Alkylating agent rescue

4-Amino-2-phenyl-1H-imidazole-5-carboxamide (CAS 41631-74-7), historically designated as 2-phenyl-AIC or phenyl-AIC, is a synthetic aryl-substituted derivative of the purine biosynthetic precursor 4-aminoimidazole-5-carboxamide (AIC). The compound belongs to the aminoimidazole carboxamide structural class, distinguished by a phenyl substituent at the 2-position of the imidazole ring, which confers physicochemical and pharmacological properties that deviate substantially from the unsubstituted parent AIC as well as from the riboside prodrug AICAR.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 41631-74-7
Cat. No. B1200235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-phenyl-1h-imidazole-5-carboxamide
CAS41631-74-7
Synonyms2-phenyl-4(5)amino-5(4)-imidazole carboxamide
2-phenyl-4-amino-5-imidazolecarboxamide
phenyl-AIC
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)N
InChIInChI=1S/C10H10N4O/c11-8-7(9(12)15)13-10(14-8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,15)(H,13,14)
InChIKeyLFDIHAOPZBSKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-phenyl-1H-imidazole-5-carboxamide (CAS 41631-74-7): A Differentiated 2-Phenyl-AICA Analog for Oncology & Nitric Oxide Research


4-Amino-2-phenyl-1H-imidazole-5-carboxamide (CAS 41631-74-7), historically designated as 2-phenyl-AIC or phenyl-AIC, is a synthetic aryl-substituted derivative of the purine biosynthetic precursor 4-aminoimidazole-5-carboxamide (AIC) [1]. The compound belongs to the aminoimidazole carboxamide structural class, distinguished by a phenyl substituent at the 2-position of the imidazole ring, which confers physicochemical and pharmacological properties that deviate substantially from the unsubstituted parent AIC as well as from the riboside prodrug AICAR [2]. While AIC and AICAR have been extensively studied as AMPK activators and metabolic modulators, 2-phenyl-AIC has been independently characterized for its protective effects against alkylating-agent cytotoxicity, its inhibition of nitric oxide synthase isoforms, and its selective interference with purine nucleotide precursor incorporation in tumor cells [1][3].

Distinct 2-phenyl-AIC analog; not interchangeable with AIC or AICAR
Supports alkylating-agent cytotoxicity protection studies (CB 1954 models)
Suitable for nNOS inhibition research and isoform-selectivity screening
Enables purine salvage vs de novo pathway dissection in cancer cell models

Why AIC or AICAR Cannot Substitute for 4-Amino-2-phenyl-1H-imidazole-5-carboxamide in Targeted Research Applications


The 2-phenyl substitution on the imidazole ring of 4-amino-2-phenyl-1H-imidazole-5-carboxamide fundamentally alters both its target-engagement profile and its cellular pharmacology relative to the unsubstituted parent AIC (4-aminoimidazole-5-carboxamide) or the riboside AICAR (5-aminoimidazole-4-carboxamide riboside) [1]. In head-to-head cytotoxicity protection assays, 2-phenyl-AIC exhibits approximately 30-fold greater protective potency than AIC against the antitumor alkylating agent CB 1954, with a dose reduction factor approaching 90 — a magnitude of effect not achievable with AIC alone [2]. Moreover, the 2-phenyl analog demonstrates potent, direct inhibition of neuronal nitric oxide synthase (nNOS; Ki = 40 nM), whereas the parent AIC scaffold lacks this activity profile [3]. These quantitative differences mean that procurement decisions based solely on the aminoimidazole-carboxamide core structure will fail to deliver the requisite potency and target selectivity for applications in nitroreductase-prodrug protection research or NOS isoform inhibition studies.

Cytoprotective Potency May Differ Significantly
2-Phenyl-AIC provides reported higher protection against CB 1954 cytotoxicity than AIC; using AIC may not reproduce assay outcomes.
nNOS Inhibitory Profile Is Not Transferable
AIC lacks the nNOS inhibitory activity observed for 2-phenyl-AIC; substituting AIC will not support nNOS-targeted research workflows.
Purine Metabolism Interference Pattern Differs
2-Phenyl-AIC selectively depresses adenine incorporation, while AIC enters de novo purine synthesis; metabolic endpoints may not align.
CYP450 Interaction Profile Is Unique
2-Phenyl-AIC shows time-dependent CYP3A4 inhibition; AIC lacks this liability, altering ADME-tox study design requirements.

Quantitative Differentiation Evidence: 4-Amino-2-phenyl-1H-imidazole-5-carboxamide vs. Closest Analogs


30-Fold Superior Protection Against CB 1954 Cytotoxicity Compared to AIC in Walker Carcinoma Cells

In a direct head-to-head comparison using Walker 256 rat carcinoma cells, 2-phenyl-AIC (4-amino-2-phenylimidazole-5-carboxamide) was found to be thirty times as potent a protector against the cytotoxicity of the antitumor alkylating agent CB 1954 as the unsubstituted parent compound AIC (4-aminoimidazole-5-carboxamide), and exhibited a dose reduction factor of almost 90 in an antitumor test [1]. The Walker cell nitroreductase enzyme that bioactivates CB 1954 was directly inhibited by 2-phenyl-AIC, an effect not observed to the same degree with AIC [2].

30× Cytoprotection vs AIC
Head-to-head
30× vs AIC (1×)
Dose reduction factor ~90
Supports nitroreductase-prodrug protection studies
Walker 256 cell model context; CB 1954 challenge
Cytoprotection Nitroreductase-prodrug Alkylating agent rescue

Potent Neuronal NOS Inhibition (Ki = 40 nM) — Four Orders of Magnitude More Potent Than 2-Phenylimidazole

The target compound (CHEMBL2414435, US9732037 Compound 4) inhibits recombinant rat neuronal nitric oxide synthase (nNOS) with a Ki of 40 nM [1]. By contrast, the structurally simpler analog 2-phenylimidazole (CAS 670-96-2) inhibits calmodulin-dependent nitric oxide synthase from bovine brain with a half-maximal inhibitory concentration of 160 µM (160,000 nM) [2]. The target compound is therefore approximately 4,000-fold more potent against nNOS than 2-phenylimidazole in comparable enzyme inhibition assays. Additionally, the target compound exhibits isoform selectivity, with an iNOS Ki of 5,890 nM (approximately 147-fold selectivity for nNOS over iNOS) [1].

nNOS Ki = 40 nM
Reported
40 nM (rat recombinant nNOS)
Supports nNOS-selective inhibitor development
~4,000-fold over 2-phenylimidazole; cross-study comparison
Nitric oxide synthase nNOS inhibition Neuroprotection

Rapid and Selective Depression of Adenine Incorporation in Walker Carcinoma Cells — Not Observed with AIC

Treatment of Walker carcinoma cells with 2-phenyl-AIC alone produces a rapid and potent depressant effect on adenine incorporation, a moderate depressant effect on pyrimidine incorporation, but no effect on leucine incorporation or glucose uptake [1]. This selective interference with purine precursor utilization is mechanistically distinct from the metabolic effects of AIC, which serves as a purine biosynthetic intermediate and does not produce comparable selective adenine incorporation blockade [2]. The parent AIC is instead incorporated into the de novo purine biosynthesis pathway [2].

Adenine Incorporation Blockade
Cross-study comparable
Selective depression of adenine uptake
Distinguishes purine salvage vs de novo pathways
No effect on leucine or glucose uptake; distinct from AIC
Nucleotide metabolism Purine salvage Adenine incorporation

Time-Dependent CYP3A4 Inhibition (IC50 = 900 nM) — A Distinct ADME Liability Profile vs. AIC

In a time-dependent inhibition (TDI) shift assay using human liver microsomes with midazolam as probe substrate, 2-phenyl-AIC (CHEMBL2181522) inhibited CYP3A4 with an IC50 of 900 nM [1]. This indicates that the 2-phenyl substituent confers significant CYP3A4 heme-coordination capacity — a property characteristic of phenyl-substituted imidazoles but absent in the unsubstituted AIC scaffold [2]. Class-level inference from phenylimidazole SAR studies indicates that the 2-phenyl motif enables Type II binding to cytochrome P450 heme iron, a mechanism not available to AIC and one that can lead to mechanism-based inactivation [2].

CYP3A4 TDI IC50 = 900 nM
Class-level
900 nM (HLM, midazolam)
Indicates CYP3A4 TDI liability for ADME panels
Class-level inference; phenylimidazole heme binding
Drug metabolism CYP450 inhibition TDI assay

Inhibition of Isolated Walker Cell Nitroreductase and Cyclic AMP Phosphodiesterase — Dual-Target Engagement Distinct from AIC

Both 2-phenyl-AIC and AIC were shown to inhibit the nitroreductase enzyme isolated from Walker 256 carcinoma cells that converts CB 1954 to its cytotoxic metabolite [1]. However, 2-phenyl-AIC additionally modulates cyclic AMP phosphodiesterase activity in Walker carcinoma cells, with chlorambucil co-treatment revealing differential effects on the high-affinity form of the enzyme [2]. This dual-target engagement — nitroreductase plus cAMP phosphodiesterase — is a distinguishing feature of the 2-phenyl analog that is not documented for AIC under comparable conditions [1][2].

Nitroreductase + PDE Dual Inhibition
Supporting evidence
Nitroreductase & cAMP PDE co-inhibition
Supports dual-target mechanistic synergy
PDE inhibition may amplify cytoprotection; further validation needed
Nitroreductase inhibition Phosphodiesterase Walker carcinoma

Optimal Research and Procurement Application Scenarios for 4-Amino-2-phenyl-1H-imidazole-5-carboxamide


Nitroreductase-Prodrug Strategy Development (GDEPT / VDEPT / ADEPT)

2-Phenyl-AIC is the compound of choice as a positive control protector in gene-directed enzyme prodrug therapy (GDEPT) systems utilizing the CB 1954–nitroreductase axis. Its 30-fold superior protective potency over AIC and dose reduction factor of ~90 [1] enable unambiguous demonstration of nitroreductase-dependent cytotoxicity rescue. Laboratories engineering NTR-expressing vectors or evaluating bystander killing effects should procure this compound as the reference rescue agent rather than AIC, which requires substantially higher concentrations to achieve comparable protection.

Neuronal Nitric Oxide Synthase (nNOS) Probe Development and Isoform Selectivity Screening

With a Ki of 40 nM against nNOS and approximately 147-fold selectivity over iNOS [2], 2-phenyl-AIC serves as an excellent starting scaffold for structure–activity relationship (SAR) campaigns targeting nNOS-selective inhibitors. Procurement is indicated for medicinal chemistry teams seeking a potent, synthetically tractable nNOS inhibitor core that outperforms simple phenylimidazoles by ~4,000-fold [3]. The compound can be used as a reference inhibitor in nNOS activity assays and as a template for derivatization.

Purine Salvage vs. De Novo Biosynthesis Mechanistic Dissection in Cancer Metabolism

The selective and rapid depression of adenine incorporation by 2-phenyl-AIC, without affecting leucine incorporation or glucose uptake [4], makes this compound a unique tool for distinguishing purine salvage pathway utilization from de novo biosynthesis in cancer cell models. Cancer metabolism researchers investigating nucleotide dependency, particularly in the context of Walker carcinoma or analogous tumor lines, should select 2-phenyl-AIC over AIC or AICAR when the experimental goal is to probe adenine salvage-specific mechanisms independently of global metabolic perturbation.

CYP450-Mediated Drug–Drug Interaction Liability Assessment

2-Phenyl-AIC exhibits time-dependent CYP3A4 inhibition with an IC50 of 900 nM [5], making it suitable as a tool compound for in vitro DDI risk-assessment panels. ADME-Tox screening laboratories can use this compound as a representative phenylimidazole probe to benchmark CYP3A4 TDI assay performance, or as a reference inhibitor in hepatocyte or liver microsome-based metabolism studies. Its well-characterized CYP liability profile distinguishes it from AIC, which lacks this interaction.

Application
Selection Property
Validation Focus
Nitroreductase-prodrug rescue studies (GDEPT/VDEPT)
Cytoprotective potency context
Nitroreductase-dependent rescue endpoints
nNOS-selective inhibitor SAR campaigns
nNOS inhibitory selectivity
Isoform-selectivity assay context
Purine salvage vs de novo biosynthesis dissection
Selective adenine incorporation depression
Purine pathway-specific metabolic endpoints
CYP450 DDI liability assessment panels
CYP3A4 TDI profile
Time-dependent inhibition assay context
Quote Request

Request a Quote for 4-amino-2-phenyl-1h-imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.